molecular formula C17H16N4O2S B479567 methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate CAS No. 634168-73-3

methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate

Cat. No. B479567
M. Wt: 340.4g/mol
InChI Key: NAMALABKROWNOF-UHFFFAOYSA-N
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Description

“Methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate” is a chemical compound that belongs to the class of tetrazole derivatives . Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .


Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with a few active metals and produces new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

1H-Tetrazole is a crystalline light yellow powder and odorless . Tetrazole shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction .

Scientific Research Applications

Application 1: Antibacterial, Anticancer, and Anti-TB Activities

  • Summary of the Application: A series of 4- [ {2′- (2 H -tetrazole-5-yl)- [1,1′-biphenyl]-4-yl}methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . These compounds were screened for their antibacterial, anticancer, and anti-TB activities .
  • Methods of Application: The compounds were synthesized through a multistep reaction . In silico molecular docking studies were carried out on targeted enzymes P38 MAP kinase protein .
  • Results or Outcomes: The synthesized compounds obeyed all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants, therefore these compounds may be used as drugs .

Application 2: Antimicrobial Activity

  • Summary of the Application: A diverse series of 4- ( (1-benzyl/phenyl-1 H -1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized . These compounds were tested in vitro for their antimicrobial activity against various bacteria and fungi .
  • Methods of Application: The compounds were synthesized by the click reaction between 4- O -propargylated benzaldehyde and various organic bromides/azides .
  • Results or Outcomes: Most of the compounds exhibited good-to-excellent antimicrobial activity . Some compounds were found to be more potent than ciprofloxacin against B. subtilis, whereas others showed activity comparable to ciprofloxacin against E. coli .

Application 3: Antimicrobial Activity

  • Summary of the Application: A diverse series of 4- ( (1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized . These compounds were tested in vitro for their antimicrobial activity against various bacteria and fungi .
  • Methods of Application: The compounds were synthesized by the click reaction between 4- O -propargylated benzaldehyde and various organic bromides/azides .
  • Results or Outcomes: Most of the compounds exhibited good-to-excellent antimicrobial activity . Some compounds were found to be more potent than ciprofloxacin against B. subtilis, whereas others showed activity comparable to ciprofloxacin against E. coli .

Application 4: Molecular Docking

  • Summary of the Application: Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in ecofriendly ways with good to excellent yields .
  • Methods of Application: One can study the size, shape, charge distribution, polarity, hydrogen bonding, and hydrophobic interactions of both ligand (drug) and receptor (target site) .
  • Results or Outcomes: The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids . The acidic nature of tetrazole is mainly affected by substitution compound nature at C-5 position .

Application 5: Antibacterial, Anticancer, and Anti-TB Activities

  • Summary of the Application: A series of 4- [ {2′- (2H-Tetrazol-5-yl)- [1,1′-biphenyl]-4-yl)methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . These compounds were screened for their antibacterial, anticancer, and anti-TB activities .
  • Methods of Application: The compounds were synthesized through a multistep reaction . In silico molecular docking studies were carried out on targeted enzymes P38 MAP kinase protein .
  • Results or Outcomes: The synthesized compounds obeyed all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants, therefore these compounds may be used as drugs .

Application 6: Molecular Docking

  • Summary of the Application: Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in ecofriendly ways with good to excellent yields .
  • Methods of Application: One can study the size, shape, charge distribution, polarity, hydrogen bonding, and hydrophobic interactions of both ligand (drug) and receptor (target site) .
  • Results or Outcomes: The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids . The acidic nature of tetrazole is mainly affected by substitution compound nature at C-5 position .

Safety And Hazards

On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat .

properties

IUPAC Name

methyl 4-[(1-benzyltetrazol-5-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-16(22)15-9-7-14(8-10-15)12-24-17-18-19-20-21(17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMALABKROWNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=NN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate

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